Alfuzosin Impurity 1

Description

Significance and Classification of Impurities in Active Pharmaceutical Ingredients.veeprho.comCurrent time information in Waukesha County, US.uspnf.comeuropa.eu

Pharmaceutical impurities are broadly classified into three main categories:

Organic Impurities: These are often process-related or drug-related substances that can emerge during manufacturing or storage. jpionline.orgjpionline.org They can include starting materials, by-products, intermediates, degradation products, reagents, ligands, and catalysts. jpionline.org

Inorganic Impurities: These impurities typically result from the manufacturing process and may include reagents, ligands, catalysts, heavy metals, or inorganic salts. gmpinsiders.comjpionline.org They are generally known and identified. jpionline.org

Residual Solvents: These are organic solvents used during the synthesis of the API or in the formulation of the drug product that are not completely removed during manufacturing. gmpinsiders.com

The significance of controlling these impurities lies in mitigating potential risks to patients. gmpinsiders.com For instance, some impurities can be genotoxic, meaning they can damage DNA and potentially lead to cancer. lupinepublishers.com Therefore, stringent control and monitoring are necessary to ensure patient safety. intertek.com

Regulatory Framework for Impurity Control in Pharmaceutical Research.gmpinsiders.comCurrent time information in Waukesha County, US.uspnf.comjocpr.compharmaknowledgeforum.comivoryresearch.com

A robust regulatory framework governs the control of impurities in pharmaceutical products to ensure their safety and quality. gmpinsiders.com Key international guidelines are provided by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). jpionline.org

The primary ICH guidelines for impurity control include:

| Guideline | Focus | Description |

|---|---|---|

| ICH Q3A(R2) | Impurities in New Drug Substances | Provides guidance on the content and qualification of impurities in new drug substances produced by chemical synthesis. europa.eujpionline.org It establishes thresholds for reporting, identifying, and qualifying impurities. jpionline.org |

| ICH Q3B(R2) | Impurities in New Drug Products | Focuses on impurities that are classified as degradation products of the API or reaction products of the API with excipients or the container closure system. pmda.go.jp |

| ICH Q3C(R8) | Residual Solvents | Provides guidelines for limiting the amount of residual solvents in pharmaceuticals. jpionline.org |

| ICH M7(R2) | Mutagenic Impurities | Addresses the assessment and control of mutagenic impurities to limit potential carcinogenic risk. jpionline.orgintertek.com |

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have adopted these ICH guidelines and have their own specific requirements for impurity control. gandlscientific.compharmaffiliates.com These frameworks emphasize a risk-based approach to identify, assess, and manage impurities throughout the lifecycle of a drug product. pharmaknowledgeforum.comraps.org

Overview of Alfuzosin (B1207546) Hydrochloride and its Impurity Profile Relevance.Current time information in Waukesha County, US.raps.orgpqri.orgyoutube.com

Alfuzosin hydrochloride is a selective alpha-1 adrenergic receptor blocker used in the treatment of benign prostatic hyperplasia (BPH). jopir.inpharmaffiliates.com It works by relaxing the muscles in the prostate and bladder neck, which helps to ease urination. pharmaffiliates.com The synthesis and formulation of alfuzosin hydrochloride can lead to the formation of various impurities that need to be carefully monitored and controlled to ensure the quality and safety of the final drug product. mpa.se

The European Pharmacopoeia (Ph. Eur.) includes a monograph for alfuzosin hydrochloride, which outlines the tests and limits for impurities. mpa.se The impurity profile of alfuzosin hydrochloride includes several identified impurities, which are designated with letters (e.g., Impurity D, Impurity F). biosynth.comlgcstandards.com The control of these impurities is essential as they can potentially affect the stability and safety of the drug. mpa.se

Defined Scope of Academic Research on Alfuzosin Impurity 1.

This article focuses specifically on the chemical compound known as "this compound." The subsequent sections will delve into the available scientific and regulatory information concerning this particular impurity, including its chemical identity, methods of analysis, and strategies for its control. The discussion will be confined to the technical and scientific aspects of this compound, excluding clinical or therapeutic information.

Structure

2D Structure

3D Structure of Parent

Properties

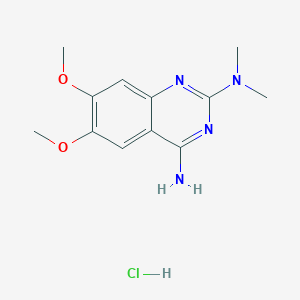

IUPAC Name |

6,7-dimethoxy-2-N,2-N-dimethylquinazoline-2,4-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O2.ClH/c1-16(2)12-14-8-6-10(18-4)9(17-3)5-7(8)11(13)15-12;/h5-6H,1-4H3,(H2,13,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPYIZKJUGLCUHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC2=CC(=C(C=C2C(=N1)N)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19216-68-3 | |

| Record name | 6,7-Dimethoxy-N2,N2-dimethyl-2,4-quinazolinediamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019216683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-DIMETHOXY-N2,N2-DIMETHYL-2,4-QUINAZOLINEDIAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83DP5NZ4FN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Pathways of Formation for Alfuzosin Impurity 1

Elucidation of Synthetic By-Product Mechanisms

Impurities in Alfuzosin (B1207546) can originate from the chemical synthesis, which involves the formation of a quinazoline (B50416) ring system. veeprho.com These process-related impurities may include residual intermediates and by-products from various reaction steps. veeprho.com

The synthesis of Alfuzosin often involves the reaction of 4-amino-2-chloro-6,7-dimethoxyquinazoline (B18945) with a suitable amine side chain. google.comgoogleapis.com However, side reactions can lead to the formation of impurities. One such potential impurity, termed "alfuzosin impurity A" in patent literature, has been identified. google.comresearchgate.net The formation of this impurity is a significant drawback in certain synthetic routes, as it can be carried through subsequent steps, making the isolation of pure Alfuzosin more challenging. google.com

The choice of solvents and other reaction parameters plays a crucial role in the formation of process-related impurities. Early synthetic methods for an Alfuzosin intermediate, which used isoamyl alcohol as a solvent, reported the formation of an impurity at levels of 10-12%. google.comgoogleapis.com This extended reaction time and the nature of the solvent were conducive to the side reaction. google.com

Subsequent process refinements found that replacing isoamyl alcohol with polar aprotic solvents, such as a mixture of diglyme (B29089) and t-butanol, significantly suppressed this side reaction. google.comresearchgate.net This change in solvent systems reduced the level of "alfuzosin impurity A" to below 2%, thereby improving the purity and yield of the desired intermediate. google.comgoogleapis.com The reaction can be carried out without a base, which is a preferred condition in some optimized processes. googleapis.comresearchgate.net

Table 1: Impact of Reaction Solvents on Impurity Formation

| Solvent System | Impurity Level ("Impurity A") | Source(s) |

|---|---|---|

| Isoamyl Alcohol | 10-12% | google.comgoogleapis.com |

Role of Reaction Conditions and Reagents in Impurity Formation.

Characterization of Degradation Pathways Leading to Alfuzosin Impurity 1

Forced degradation studies are conducted to understand how a drug substance behaves under various stress conditions, such as hydrolysis and oxidation. dypvp.edu.inijirt.org These studies help to identify potential degradants and establish the stability profile of the drug.

Alfuzosin has been shown to be susceptible to degradation under both acidic and basic hydrolytic conditions. dypvp.edu.inresearchgate.net Studies involving heating Alfuzosin with hydrochloric acid (acidic condition) and sodium hydroxide (B78521) (basic condition) have been performed. dypvp.edu.iningentaconnect.com The primary degradation pathway identified under these conditions is the hydrolysis of the amide bond in the Alfuzosin molecule. researchgate.netingentaconnect.com This cleavage results in the formation of two main products: a primary aliphatic amine and a carboxylic acid derivative. researchgate.netingentaconnect.com This degradation pathway does not lead to the formation of this compound (6,7-dimethoxy-2-N,2-N-dimethylquinazoline-2,4-diamine). researchgate.net

Table 2: Summary of Forced Hydrolytic Degradation Studies of Alfuzosin

| Stress Condition | Reagent | Duration | Degradation (%) | Identified Pathway | Source(s) |

|---|---|---|---|---|---|

| Acidic Hydrolysis | 0.1 N HCl | 3 hours | 14.57% | Amide Bond Cleavage | dypvp.edu.in |

Alfuzosin also undergoes degradation when exposed to oxidative stress. dypvp.edu.inijpronline.com Studies have been conducted by treating Alfuzosin with hydrogen peroxide (H₂O₂). dypvp.edu.inijirt.orgresearchgate.net The degradation observed under oxidative conditions is generally less pronounced than that from acid or alkali hydrolysis. dypvp.edu.in The proposed pathway for oxidative degradation involves complex structural changes, including potential demethoxylation and opening of the quinazoline ring, accompanied by the cleavage of the amide bond. researchgate.net The resulting products are structurally different from this compound, indicating that this degradation pathway is not a source of this particular impurity. researchgate.net

Table 3: Summary of Forced Oxidative Degradation Study of Alfuzosin

| Stress Condition | Reagent | Duration | Degradation (%) | Identified Pathway | Source(s) |

|---|

Photolytic Degradation Effects

Photostability studies are essential to determine the effect of light on the stability of a drug substance. In the case of alfuzosin hydrochloride, exposure to UV light can lead to degradation.

Forced degradation studies have been conducted to assess the stability of alfuzosin under various stress conditions, including photolytic degradation. ijirt.org One study exposed an aqueous solution of alfuzosin hydrochloride to UV light at 254 nm for 48 hours. ijirt.org The results indicated that while alfuzosin hydrochloride is relatively stable under these conditions, some degradation does occur. ijirt.org Another study involving exposure to short UV light (254 nm) for 10 hours resulted in a 1.26% degradation of alfuzosin. dypvp.edu.in The percentage of degradation due to photolytic conditions has been reported to be 94%. ijirt.org

The degradation products formed under photolytic stress can be separated and identified using analytical techniques such as high-performance liquid chromatography (HPLC). nih.gov While specific details on the structure of "this compound" arising from photolytic degradation are not extensively detailed in the provided search results, it is established that the drug does undergo degradation upon exposure to light. nih.gov

Table 1: Summary of Photolytic Degradation Studies on Alfuzosin

| Parameter | Condition | Result | Reference |

|---|---|---|---|

| UV Exposure | 254 nm for 48 h | 94% degradation | ijirt.org |

| UV Exposure | 254 nm for 10 h | 1.26% degradation | dypvp.edu.in |

| Analytical Method | HPLC | Separation of degradation products | nih.gov |

Thermal Degradation Processes

Thermal stress can also induce the degradation of alfuzosin. Studies have been conducted to evaluate the stability of alfuzosin under dry heat conditions.

In one study, exposing alfuzosin to a temperature of 50°C for 6 hours in an oven resulted in no degradation. dypvp.edu.in However, other studies utilizing thermal analysis techniques like thermogravimetric analysis (TGA), differential thermal analysis (DTA), and differential scanning calorimetry (DSC) have provided more detailed insights into the thermal behavior of alfuzosin hydrochloride. researchgate.netresearchgate.net These analyses have determined the melting point and decomposition characteristics of the compound. researchgate.netresearchgate.net

The purity of alfuzosin has been shown to be high (99.97%) as determined by DSC. researchgate.net Thermal analysis has been deemed a satisfactory method for obtaining quality control parameters such as melting point and water content. researchgate.netresearchgate.net Although alfuzosin is relatively stable under moderate thermal stress, the formation of degradation products can occur at higher temperatures, leading to the pyrolysis of the compound. researchgate.net

Table 2: Thermal Degradation Study of Alfuzosin

| Parameter | Condition | Result | Reference |

|---|---|---|---|

| Dry Heat | 50°C for 6 h | No degradation | dypvp.edu.in |

| Thermal Analysis | TGA, DTA, DSC | Determination of melting point and decomposition | researchgate.netresearchgate.net |

Synthesis of Alfuzosin Impurity 1 for Reference Standard Development

Design and Optimization of Dedicated Synthetic Routes for Alfuzosin (B1207546) Impurity 1

Alfuzosin Impurity 1 is chemically identified as N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)methylamino]propyl]tetrahydrofuran-2-carboxamide. The synthesis of this compound as a reference standard requires a dedicated route that ensures high purity and avoids the formation of other closely related impurities.

A common synthetic approach involves the coupling of two key intermediates: 2-chloro-6,7-dimethoxyquinazolin-4-amine and N-(3-(methylamino)propyl)tetrahydrofuran-2-carboxamide . rsc.org

A detailed synthetic pathway is described as follows:

Synthesis of Intermediate N-(3-(methylamino)propyl)tetrahydrofuran-2-carboxamide : This intermediate can be prepared by reacting methyl tetrahydrofuran-2-carboxylate with N1-methylpropane-1,3-diamine in a suitable solvent like toluene, catalyzed by a reagent such as calcium iodide (CaI₂). The reaction is typically stirred at room temperature, and the product can be isolated with high yield after purification. rsc.org

Condensation to form this compound : The 2-chloro-6,7-dimethoxyquinazolin-4-amine is dissolved in a high-boiling point solvent like tert-amyl alcohol. The previously synthesized N-(3-(methylamino)propyl)tetrahydrofuran-2-carboxamide is then added, and the mixture is heated under reflux. After the reaction is complete, the mixture is cooled, and the pH is adjusted to make it alkaline. The final product, this compound, is then extracted using an organic solvent like ethyl acetate (B1210297). rsc.org

Optimization of this route focuses on several factors:

Solvent Selection : The use of solvents like isoamyl alcohol has been noted to sometimes lead to the formation of other impurities and may require extended reaction times. googleapis.com Alternative solvents are often explored to improve yield and purity.

Coupling Agents : For the amide bond formation, various coupling agents can be employed. While agents like 1,1'-carbonyldiimidazole (B1668759) (CDI) are effective, they can be expensive and moisture-sensitive, making them less ideal for large-scale synthesis. google.comgoogle.com Alternative methods, such as using mixed anhydrides (e.g., from ethyl chloroformate and tetrahydrofuroic acid), offer a more cost-effective and scalable option. google.com

Reaction Conditions : Temperature, reaction time, and the stoichiometry of reactants are carefully controlled to maximize the yield of the desired impurity and minimize the formation of by-products.

A representative reaction scheme is depicted below:

Scheme 1: Synthesis of this compound

Step 1: Intermediate Synthesis

Methyl tetrahydrofuran-2-carboxylate + N1-methylpropane-1,3-diamine → N-(3-(methylamino)propyl)tetrahydrofuran-2-carboxamide

Step 2: Final Condensation

N-(3-(methylamino)propyl)tetrahydrofuran-2-carboxamide + 2-chloro-6,7-dimethoxyquinazolin-4-amine → this compound

Methodologies for the Isolation and Purification of this compound

The isolation and purification of synthesized this compound are paramount to obtaining a reference standard of high purity. Following the synthesis, the crude product is typically a mixture containing the target impurity, unreacted starting materials, and other side products.

Initial Isolation: After the condensation reaction, an initial workup procedure is employed. This often involves:

Solvent Removal : The reaction solvent is removed under reduced pressure. rsc.org

pH Adjustment : The residue is treated with an aqueous basic solution, such as sodium bicarbonate, to neutralize any acidic components and ensure the impurity is in its free base form. rsc.org

Liquid-Liquid Extraction : The free base is extracted from the aqueous phase using an immiscible organic solvent, such as ethyl acetate or methylene (B1212753) dichloride. rsc.orggoogle.com The organic layers are combined, washed (e.g., with brine), and dried over a drying agent like sodium sulfate. rsc.org

Purification Techniques: The crude extract undergoes one or more purification steps to achieve the high purity required for a reference standard.

Crystallization/Recrystallization : This is a primary method for purifying solid compounds. The crude product is dissolved in a suitable solvent or solvent system (e.g., methanol/ethyl acetate, isopropanol) at an elevated temperature, and then allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. google.com Recrystallization from solvents like n-heptane has been specifically mentioned for purifying this compound. rsc.org

Column Chromatography : For complex mixtures or when very high purity is required, column chromatography is the method of choice. The crude material is loaded onto a stationary phase (e.g., silica (B1680970) gel), and a mobile phase (a solvent or mixture of solvents) is passed through the column. Components separate based on their differential adsorption to the stationary phase, allowing for the collection of pure fractions of this compound. rsc.org

The selection of the purification method depends on the impurity profile of the crude product. Often, a combination of extraction and recrystallization is sufficient to achieve the desired purity. google.comgoogle.com

Purity Assessment and Certification of Synthesized this compound Reference Standards

Once this compound has been synthesized and purified, its identity and purity must be rigorously confirmed before it can be certified as a reference standard. This involves a battery of analytical tests.

Structural Confirmation: The chemical structure of the synthesized compound is confirmed using spectroscopic methods:

Mass Spectrometry (MS) : This technique confirms the molecular weight of the compound. lgcstandards.com

Purity Determination: The purity of the reference standard is typically assessed using chromatographic techniques, which are highly sensitive to even small amounts of other substances.

High-Performance Liquid Chromatography (HPLC) : This is the most common method for purity assessment. google.com The sample is analyzed under specific conditions (column, mobile phase, flow rate, detection wavelength) designed to separate this compound from any other potential impurities. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. lgcstandards.com A purity level of >95% or higher is often required for reference standards.

The table below summarizes typical analytical tests performed for certification.

Interactive Data Table: Analytical Certification of this compound

| Analytical Test | Purpose | Typical Specification/Result | Reference |

|---|---|---|---|

| Appearance | Physical description of the substance. | White to Off-White Solid | lgcstandards.com |

| NMR Spectroscopy | Confirms the chemical structure. | Conforms to the expected structure. | lgcstandards.com |

| Mass Spectrometry (MS) | Confirms the molecular weight. | Conforms to the expected molecular weight. | lgcstandards.com |

| HPLC Purity | Quantifies the purity of the compound. | ≥95% (often >98%) | lgcstandards.com |

| Water Content | Measures the amount of water present. | Reported as a percentage (e.g., by Karl Fischer titration). | lgcstandards.com |

A Certificate of Analysis (CoA) is issued for the reference standard, which documents the results of all these tests, the assigned purity value, lot number, and storage conditions. lgcstandards.com This certified reference standard is then used in quality control laboratories for the routine analysis of Alfuzosin drug substance and product, ensuring that the levels of this specific impurity are controlled within regulatory limits. synzeal.comvenkatasailifesciences.com

Advanced Analytical Methodologies for the Characterization and Quantification of Alfuzosin Impurity 1

Chromatographic Techniques for Separation and Detection

Chromatography stands as the cornerstone for the separation, identification, and quantification of pharmaceutical impurities. Its high resolving power makes it indispensable for separating structurally similar compounds, such as Alfuzosin (B1207546) and its related substances.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the analysis of non-volatile and thermally labile compounds, making it ideal for the quality control of Alfuzosin and its impurities. tojqi.net The development of a robust, stability-indicating HPLC method is crucial for distinguishing Alfuzosin Impurity 1 from the active pharmaceutical ingredient (API) and other related substances.

The choice of the stationary phase is paramount in achieving the desired separation in reversed-phase HPLC. For the analysis of Alfuzosin and its impurities, which are polar compounds, C18 (octadecylsilyl) columns are the most frequently employed stationary phases. scirp.orgscirp.org These non-polar columns provide effective separation based on the hydrophobic interactions with the analytes.

Several studies on the separation of Alfuzosin and its related compounds have successfully utilized various C18 columns. jopir.inresearchgate.netnih.govscilit.comnih.gov The selection of a specific C18 column can influence the resolution and peak shape; for instance, a Hypersil BDS C18 column (250 mm × 4.6 mm, 5 μm) has been used for stability-indicating assays of Alfuzosin. jopir.in Similarly, an XTerra RP18 column was employed for the separation of Alfuzosin from its degradation products. nih.gov The optimization process involves evaluating columns from different manufacturers and with varying specifications (e.g., particle size, pore size, and end-capping) to achieve the best possible separation from this compound.

Table 1: Examples of Stationary Phases Used in the Analysis of Alfuzosin and its Impurities

| Stationary Phase | Dimensions | Particle Size | Application |

| Sil C-18 HS | 250 x 4.6 mm | 10 µm | Estimation of Alfuzosin HCl scirp.org |

| Symmetry C18 | 150 x 4.6 mm | 5 µm | Determination of Alfuzosin HCl jocpr.com |

| Hypersil BDS C18 | 250 mm × 4.6 mm | 5 μm | Stability-indicating method for Alfuzosin HCl jopir.in |

| Xterra RP18 | --- | --- | Separation of Alfuzosin HCl from degradation products nih.gov |

| XBridge® C18 | --- | --- | Simultaneous determination of Alfuzosin and its impurities nih.gov |

This table presents stationary phases used for the analysis of Alfuzosin and its other impurities, which can serve as a starting point for the method development for this compound.

The mobile phase composition plays a critical role in controlling the retention and elution of analytes. For the separation of Alfuzosin and its impurities, a mixture of an aqueous buffer and an organic modifier is typically used. Acetonitrile (B52724) is a commonly used organic modifier due to its low viscosity and UV transparency. scirp.orgnih.govjocpr.comresearchgate.net

The pH of the aqueous buffer is a crucial parameter, especially for ionizable compounds like Alfuzosin and its impurities. An acidic pH is often employed to ensure the compounds are in their protonated form, leading to better peak shapes and retention on a C18 column. Buffers such as phosphate (B84403) buffer or solutions containing perchloric acid or trifluoroacetic acid are frequently used to maintain a consistent pH. scirp.orgscirp.orgjopir.injocpr.com

Both isocratic and gradient elution strategies have been reported for the analysis of Alfuzosin. Isocratic elution, where the mobile phase composition remains constant throughout the run, is simpler but may not be sufficient to separate all impurities with good resolution in a reasonable time. jocpr.com Gradient elution, which involves a programmed change in the mobile phase composition during the analysis, offers greater flexibility and is often necessary for separating complex mixtures of the API and its impurities. jopir.indntb.gov.ua A gradient can effectively resolve early-eluting polar impurities from the main peak and later-eluting non-polar impurities. For instance, a gradient elution with 0.1% trifluoroacetic acid and acetonitrile has been used for a stability-indicating method. jopir.in

Table 2: Examples of Mobile Phase Compositions for Alfuzosin Analysis

| Mobile Phase Composition | pH | Elution Mode |

| Tetrahydrofuran (B95107), Acetonitrile, and Buffer (1:20:80 v/v/v) | 3.50 | Isocratic scirp.orgscirp.org |

| Buffer, Acetonitrile, and Tetrahydrofuran (810:180:10 v/v/v) | 3.5 | Isocratic jocpr.com |

| 0.1% Trifluoroacetic acid and Acetonitrile | --- | Gradient jopir.in |

| Acetonitrile and 0.02 M KH2PO4 (20:80 v/v) | 3 | Isocratic nih.gov |

| Acetonitrile, Phosphate buffer, and Triethylamine (60:40:0.02 v/v) | 8 | Isocratic scilit.comnih.gov |

This table provides examples of mobile phases used for Alfuzosin and its impurities, which can be adapted for the analysis of this compound.

UV-Vis detection is the most common detection method for the HPLC analysis of Alfuzosin and its impurities, owing to the presence of a chromophore in their molecular structure. The selection of an appropriate detection wavelength is crucial for achieving high sensitivity. Alfuzosin exhibits absorption maxima at approximately 212 nm, 246 nm, and 332 nm. sielc.com Wavelengths around 245 nm or 254 nm are frequently used for the detection of Alfuzosin and its related compounds. scirp.orgnih.govjocpr.comresearchgate.net

A Photodiode Array (PDA) detector offers significant advantages over a standard UV-Vis detector. A PDA detector can acquire the entire UV spectrum of each eluting peak, which is invaluable for peak purity assessment and impurity identification. This capability helps to ensure that the chromatographic peak of a known impurity, such as this compound, is not co-eluting with other unknown impurities or degradation products. nih.govjocpr.com

Mobile Phase Composition and Gradient Elution Strategies.

High-Performance Thin-Layer Chromatography (HPTLC) Applications

High-Performance Thin-Layer Chromatography (HPTLC) is another valuable technique for the analysis of pharmaceutical impurities. It offers advantages such as high sample throughput, low solvent consumption, and the ability to analyze multiple samples simultaneously.

For the analysis of Alfuzosin and its impurities, HPTLC methods have been developed using silica (B1680970) gel plates as the stationary phase. researchgate.netresearchgate.net A study on the simultaneous determination of Alfuzosin and another drug utilized precoated silica gel 60 F254 aluminum plates with a mobile phase of dichloromethane–toluene–methanol (7:1:2, V/V). researchgate.net Another stability-indicating HPTLC method for Alfuzosin used methanol/ammonia (100:1.2) as the mobile phase. nih.govresearchgate.net Densitometric scanning at a suitable wavelength, such as 245 nm, is used for quantification. nih.govresearchgate.net While specific HPTLC methods for this compound are not widely published, these existing methods for the parent drug and other impurities provide a solid foundation for method development.

Other Chromatographic Approaches (e.g., GC, SFC) for Specific Impurity Analysis

While HPLC is the workhorse for analyzing compounds like this compound, other chromatographic techniques may offer specific advantages.

Gas Chromatography (GC) is typically used for volatile and thermally stable compounds. Since this compound is a salt and has a relatively high molecular weight, it is not directly amenable to GC analysis without derivatization. jfda-online.com Derivatization could be employed to increase its volatility, but this adds complexity to the analytical procedure. jfda-online.com GC-MS analysis has been used to monitor the synthesis of quinazoline (B50416) derivatives, demonstrating its potential for identifying volatile byproducts or impurities in the synthetic route. buet.ac.bdnih.govjove.com

Spectroscopic and Spectrometric Approaches for Structural Elucidation

A combination of sophisticated analytical methods is employed to definitively characterize the structure of this compound. These techniques provide detailed information about its molecular framework, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous structural confirmation of organic molecules like this compound. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in piecing together the molecular puzzle of this compound. The chemical shifts (δ) in the NMR spectrum correspond to the different chemical environments of the hydrogen and carbon atoms within the molecule.

While specific, detailed spectral data for this compound is not extensively published in readily available literature, characterization data, including ¹H NMR and ¹³C NMR, is often provided with the sale of reference standards. veeprho.com The interpretation of this data would reveal key structural features. For instance, in the ¹H NMR spectrum, singlets in the aromatic region would correspond to the protons on the quinazoline ring. The signals for the two methoxy (B1213986) groups would appear as sharp singlets in the upfield region, and the N,N-dimethyl groups would also produce a characteristic singlet.

Similarly, the ¹³C NMR spectrum would show distinct signals for each carbon atom in the impurity. The carbons of the quinazoline ring would resonate in the downfield aromatic region, while the methoxy and dimethylamino carbons would appear at higher field strengths. The precise chemical shifts provide irrefutable evidence for the assigned structure.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table is a representation of expected data based on the known structure and general NMR principles, as specific literature data is limited.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Quinazoline-H | ~7.0-7.5 (s) | ~100-155 |

| -OCH₃ | ~3.9 (s, 6H) | ~56 |

| -N(CH₃)₂ | ~3.1 (s, 6H) | ~40 |

To further solidify the structural assignment, two-dimensional (2D) NMR techniques are invaluable. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed.

COSY experiments would establish correlations between neighboring protons, confirming their connectivity within the quinazoline ring system.

HSQC spectra would directly link each proton to its attached carbon atom, providing unambiguous C-H assignments.

HMBC experiments are crucial for identifying longer-range couplings between protons and carbons (typically over 2-3 bonds). This would definitively connect the methoxy and dimethylamino protons to their respective carbons on the quinazoline core, leaving no doubt about the impurity's structure. While specific studies detailing the 2D NMR of this compound are not prevalent in public literature, these techniques are standard practice for structural elucidation. scirp.org

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the study of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular formula of this compound. HRMS can measure the mass of a molecule with very high accuracy, which allows for the differentiation between compounds with the same nominal mass but different elemental compositions. For this compound (C₁₂H₁₆N₄O₂), the expected exact mass would be precisely determined, confirming its elemental composition. nih.gov

Tandem Mass Spectrometry (MS/MS or MSⁿ) is instrumental in elucidating the structure of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, a specific precursor ion (in this case, the molecular ion of this compound) is selected and then fragmented. The resulting product ions are then analyzed.

The fragmentation pathway provides a "fingerprint" of the molecule's structure. For this compound, characteristic fragmentation would likely involve the loss of the dimethylamino group and the methoxy groups from the quinazoline core. The resulting fragment ions can be used to piece together the original structure, corroborating the data obtained from NMR spectroscopy. While specific MS/MS fragmentation data for this compound is not widely published, the general fragmentation patterns of similar quinazoline structures are well-understood and would be applied in its analysis. veeprho.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis.

Hyphenated Techniques (LC-MS, GC-MS)

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable tools in pharmaceutical impurity profiling for their ability to separate complex mixtures and provide structural identification of the components. biomedres.us For non-volatile and thermally unstable compounds like Alfuzosin and its impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is a particularly powerful and frequently employed technique. biomedres.usijpsjournal.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the high-resolution separation capabilities of High-Performance Liquid Chromatography (HPLC) with the sensitive and specific detection power of Mass Spectrometry (MS). ijpsjournal.com This technique is highly effective for identifying, characterizing, and quantifying pharmaceutical impurities, even at trace levels. biomedres.us In the context of Alfuzosin, LC-MS is used for identifying unknown impurities that may arise during synthesis or degradation. veeprho.com

The separation of Alfuzosin from its impurities is typically achieved using reverse-phase HPLC (RP-HPLC). jopir.in The mass spectrometer then detects the separated components, providing mass-to-charge ratio (m/z) data that yields crucial information about the molecular weight of the impurities. For instance, in stress stability studies of Alfuzosin, LC-MS was used to identify a degradation product, ALF imp-D, by its molecular ion peak at m/z 292. Tandem mass spectrometry (LC-MS/MS) can be employed for further structural elucidation by fragmenting the impurity's molecular ion and analyzing the resulting fragmentation pattern. doi.org

Methods for the simultaneous analysis of Alfuzosin and other drugs in human plasma have been developed using LC-MS/MS, demonstrating the technique's sensitivity and speed. doi.orgresearchgate.net These methods often utilize a C18 or C8 column and a mobile phase consisting of an organic solvent (like acetonitrile) and an aqueous buffer, with detection performed in positive ionization mode. doi.orgresearchgate.net While these methods focus on the parent drug, the chromatographic conditions are designed to separate it from potential impurities, making the approach applicable to impurity analysis.

Table 1: Representative LC-MS Parameters for the Analysis of Alfuzosin and Related Substances

| Parameter | Condition | Source(s) |

| Chromatography | High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC) | biomedres.usjopir.in |

| Stationary Phase (Column) | C18 or C8 | doi.orgresearchgate.net |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Aqueous Buffer (e.g., Phosphate, Formic Acid) | researchgate.netsielc.com |

| Ionization Source | Electrospray Ionization (ESI) / TurbolonSpray | nih.govnih.gov |

| Detection Mode | Positive Ionization | doi.orgnih.gov |

| Analysis Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | researchgate.netnih.gov |

| LLOQ for Alfuzosin | As low as 0.25–0.3 ng/mL in plasma | doi.org |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique, primarily used for the analysis of volatile and thermally stable compounds. phmethods.net In pharmaceutical analysis, its main application is the quantification of residual solvents. ijpsjournal.com It is also used to identify process-related genotoxic impurities that may be volatile. innovareacademics.in

Given that this compound (6,7-dimethoxy-2-N,2-N-dimethylquinazoline-2,4-diamine) is a complex, high molecular weight, and non-volatile molecule, GC-MS is not a suitable method for its direct analysis without derivatization. The high temperatures required for volatilization in the GC inlet would likely cause thermal degradation of the impurity. Therefore, LC-MS is the preferred hyphenated technique for the characterization of non-volatile impurities like this compound. biomedres.usijpsjournal.com

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Spectroscopic techniques like Infrared (IR) and Raman spectroscopy are vital for identifying the functional groups present in a molecule, thereby aiding in its structural elucidation.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond and functional group absorbs at a characteristic frequency, producing a unique spectral fingerprint. The United States Pharmacopeia (USP) lists IR absorption as a standard identification test for Alfuzosin Hydrochloride. uspnf.com The technique can be used to compare the spectrum of an impurity with that of the parent drug to identify structural differences. google.com For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its specific functional groups, which differ from those in the Alfuzosin parent molecule (notably, the absence of the tetrahydrofuran-2-carboxamide (B153543) moiety).

Table 2: Predicted IR Absorption Frequencies for Key Functional Groups in this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H (in methyl/methoxy) | Stretching | 3000 - 2850 |

| Amine N-H | Stretching (primary amine) | 3500 - 3300 (two bands) |

| Aromatic C=C and C=N | Stretching (quinazoline ring) | 1650 - 1450 |

| C-O (methoxy ether) | Asymmetric & Symmetric Stretching | 1275 - 1200 & 1075 - 1020 |

| C-N | Stretching | 1350 - 1000 |

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light (laser). horiba.com It provides information about molecular vibrations and is particularly sensitive to non-polar and symmetric bonds, which may be weak or absent in an IR spectrum. horiba.comaps.org In the pharmaceutical industry, Raman spectroscopy is used to verify raw materials, detect counterfeit drugs, and identify polymorphs. horiba.com It can also be used to identify impurities by providing detailed information on the chemical composition of a material. horiba.comsemanticscholar.org

For this compound, a Raman spectrum would reveal vibrational modes characteristic of the quinazoline ring system and the dimethylamino and methoxy groups. By comparing the Raman spectrum of the impurity to that of Alfuzosin, structural differences can be confirmed. For example, the vibrational modes associated with the amide C=O group and the tetrahydrofuran ring in Alfuzosin would be absent in the spectrum of this compound, providing clear evidence for its distinct structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Impurity Detection and Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy is a simple, cost-effective, and accurate technique used extensively in pharmaceutical analysis for the quantification of drug substances. biomedres.usijpsjournal.com It measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons to higher energy orbitals. The wavelength of maximum absorbance (λmax) is characteristic of the molecule's chromophore (the light-absorbing part of the molecule).

The primary chromophore in both Alfuzosin and this compound is the 6,7-dimethoxyquinazoline (B1622564) ring system. Therefore, they are expected to have similar UV absorption spectra. The UV spectrum for Alfuzosin shows absorption maxima at approximately 246 nm and 332 nm. sielc.com Due to its lack of specificity, UV-Vis spectroscopy alone cannot distinguish between Alfuzosin and its structurally related impurities.

However, its utility is realized when used as a detector for a separation technique like HPLC. biomedres.usijpsjournal.com In an HPLC method, the components of a mixture are separated by the column before reaching the UV detector. The detector measures the absorbance of the eluent at a fixed wavelength as each component passes through, generating a chromatogram. The area under each peak is proportional to the concentration of that component. HPLC-UV methods for Alfuzosin commonly use detection wavelengths of 244 nm or 245 nm. nih.govlabhut.comjocpr.com By using a reference standard of this compound, this method can be used to accurately quantify its presence in a sample of the bulk drug.

Table 3: Reported UV Detection Wavelengths for Alfuzosin and its Impurities in HPLC Analysis

| Wavelength (λmax) | Application / Solvent | Source(s) |

| 244 nm | HPLC-UV detection for dissolution testing and assay | nih.govlabhut.com |

| 245 nm | HPLC-UV detection for determination of Alfuzosin and impurities | labhut.comjocpr.com |

| 254 nm | HPLC-UV detection | sielc.com |

| 331 nm | UV-Vis analysis for dissolution testing | labhut.com |

| 350 nm | UV-Vis analysis in 0.1M NaOH | biotech-asia.org |

Method Validation and Quality Assurance for Alfuzosin Impurity 1 Analysis

Adherence to ICH Q2(R1) Guidelines for Analytical Method Validation

The validation of analytical procedures for Alfuzosin (B1207546) Impurity 1 is governed by the International Council for Harmonisation (ICH) Q2(R1) guidelines. researchgate.netdntb.gov.ua These guidelines provide a comprehensive framework for demonstrating that an analytical method is suitable for its intended purpose. researchgate.net The validation process involves a thorough assessment of various parameters, including specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness. researchgate.netresearchgate.net

By adhering to these globally recognized standards, pharmaceutical manufacturers ensure that the methods used to control Alfuzosin Impurity 1 are reliable and reproducible. researchgate.netvistas.ac.in The validation demonstrates the method's capability to consistently measure the impurity at specified levels, which is crucial for quality control during manufacturing and for assessing the stability of Alfuzosin drug products. vistas.ac.in Several studies on Alfuzosin and its related substances explicitly state that method validation was performed according to ICH guidelines. ekb.egjocpr.com

Specificity and Selectivity Studies Against Alfuzosin and Other Related Substances

Specificity is a critical validation parameter that demonstrates the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be present, such as the active pharmaceutical ingredient (API), other impurities, degradation products, or excipients. researchgate.netresearchgate.netnih.gov For this compound, the analytical method, typically a form of chromatography, must be able to separate its signal from that of Alfuzosin and any other related substances. nih.govscilit.com

This is achieved by developing a method where each component has a distinct retention time, and the peaks are well-resolved. nih.gov Forced degradation studies are often performed, subjecting the drug substance to stress conditions like acid, base, oxidation, heat, and light to produce potential degradation products. researchgate.netnih.gov The analytical method must then prove its ability to separate this compound from these newly formed products. researchgate.netnih.gov Peak purity analysis, often using a photodiode array (PDA) detector, is employed to confirm that the chromatographic peak corresponding to this compound is homogenous and not co-eluting with other substances. jocpr.comscilit.com This ensures that the measurement is exclusively of the impurity, providing an accurate assessment of its level in the drug product. researchgate.net

Determination of Linearity, Range, Limit of Detection (LOD), and Limit of Quantification (LOQ)

Establishing the linear relationship between the concentration of this compound and the analytical signal is fundamental to its accurate measurement.

Linearity and Range : Linearity is determined by analyzing a series of solutions with varying concentrations of the impurity. researchgate.netscirp.org The results are then plotted to create a calibration curve, and a correlation coefficient (r²) is calculated. A value of 0.999 or greater is typically considered evidence of a strong linear relationship. researchgate.netjopir.in The range is the interval between the upper and lower concentrations of the impurity for which the method has been demonstrated to be precise, accurate, and linear. researchgate.net For impurities, the range is typically from the limit of quantification (LOQ) to 120% of the specification limit. researchgate.net

Limit of Detection (LOD) : The LOD is the lowest amount of this compound in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net It is commonly determined based on the signal-to-noise ratio, with a ratio of 3:1 being a widely accepted standard. researchgate.net

Limit of Quantification (LOQ) : The LOQ is the lowest amount of the impurity that can be quantitatively determined with suitable precision and accuracy. researchgate.net A signal-to-noise ratio of 10:1 is generally considered acceptable for establishing the LOQ. researchgate.net

The table below summarizes typical validation parameters found in studies of Alfuzosin and its related substances.

| Parameter | Typical Value / Acceptance Criteria | Reference |

|---|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | researchgate.netjopir.in |

| LOD (Signal-to-Noise Ratio) | 3:1 | researchgate.net |

| LOQ (Signal-to-Noise Ratio) | 10:1 | researchgate.net |

| Accuracy (% Recovery) | 98.0% - 102.0% | researchgate.netekb.eg |

| Precision (RSD) | ≤ 2% | researchgate.netscirp.org |

Accuracy and Precision Assessment (Repeatability and Intermediate Precision)

Accuracy and precision are cornerstone validation characteristics that ensure the reliability of quantitative data for this compound.

Accuracy : This parameter measures the closeness of the test results obtained by the method to the true value. It is often assessed using recovery studies, where a known amount of this compound standard is added (spiked) into a sample matrix. scirp.orgijnrd.org The method is then used to analyze the spiked sample, and the results are expressed as a percentage of the known amount recovered. researchgate.net For impurities, accuracy is typically evaluated at three concentration levels, and the recovery is expected to be within a range of 98-102%. researchgate.netekb.eg

Precision : Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the Relative Standard Deviation (RSD). researchgate.netscirp.org

Repeatability (Intra-day Precision) : This assesses the precision over a short interval of time with the same analyst and equipment. ekb.egijnrd.org

Intermediate Precision (Inter-day & Inter-analyst) : This demonstrates the reliability of the method when used by different analysts, on different days, and with different equipment within the same laboratory (also referred to as ruggedness). ekb.egijnrd.org An RSD of not more than 2% is generally required for a method to be considered precise. researchgate.netscirp.org

Robustness and Ruggedness Evaluation of Analytical Methods

The robustness and ruggedness of an analytical method are established to ensure its reliability during normal use over the long term.

Robustness : This is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. ijpra.com For a High-Performance Liquid Chromatography (HPLC) method, these variations might include the pH of the mobile phase, the flow rate, column temperature, and the composition of the mobile phase. ekb.eg The evaluation is performed by observing the impact of these changes on parameters like peak area, retention time, and resolution. The method is considered robust if the results remain within acceptable limits (e.g., RSD ≤ 2%) despite these minor changes. researchgate.netijpra.com

Ruggedness : While often considered part of intermediate precision, ruggedness specifically evaluates the reproducibility of test results under a variety of normal test conditions, such as different analysts, instruments, and laboratories. ijnrd.org This ensures that the method is transferable and can be consistently applied.

Development and Application of System Suitability Testing Parameters

System Suitability Testing (SST) is an integral part of any analytical chromatographic method. ijpra.com It is performed before and during the analysis of samples to verify that the chromatographic system is adequate for the analysis to be performed. scirp.orgijpra.com A standard solution containing Alfuzosin and its known impurities, including Impurity 1, is injected multiple times. Key parameters are then calculated to ensure the system is performing as expected.

Common system suitability parameters include:

Tailing Factor (Asymmetry Factor) : Measures the symmetry of the peak. A value not more than 2 is typically acceptable. scirp.org

Theoretical Plates (N) : Indicates the efficiency of the column. A value of not less than 2000 is often required. scirp.org

Resolution (Rs) : Measures the degree of separation between two adjacent peaks (e.g., between this compound and the main Alfuzosin peak). A resolution value greater than 2 is generally desired.

Relative Standard Deviation (RSD) of Peak Areas and Retention Times : Calculated from replicate injections of the standard solution, the RSD for peak areas and retention times should typically be not more than 2.0%. scirp.org

These SST parameters must be met before any sample analysis can begin, ensuring the validity of the results obtained on that day. scirp.org

Impurity Profiling and Chemical Control Strategies for Alfuzosin Impurity 1

Identification of Critical Process Parameters Influencing Alfuzosin (B1207546) Impurity 1 Levels

The formation of impurities in Alfuzosin, including Impurity 1, can be influenced by several critical process parameters during its synthesis. veeprho.com These parameters are measurable inputs to a process that can affect the quality of the output material. dergipark.org.tr Identifying and controlling these parameters is fundamental to minimizing impurity levels.

Key process parameters that can influence the formation of Alfuzosin Impurity 1 include:

Reaction Temperature: The temperature at which the synthesis is carried out can significantly impact the rate of formation of side products, including Impurity 1.

pH of the Reaction Mixture: The acidity or basicity of the reaction medium can influence reaction pathways, potentially favoring the formation of impurities. For instance, after the completion of certain reaction steps in Alfuzosin synthesis, the pH is adjusted to a specific range (e.g., 4.0 to 5.0) before proceeding, highlighting its importance. google.com

Reaction Time: The duration of the reaction can affect the completeness of the primary reaction and the extent of side reactions leading to impurity formation.

Rate of Addition of Reagents: The speed at which reactants are introduced can influence local concentrations and temperatures, thereby affecting impurity profiles.

Drying Temperature and Time: Post-synthesis processing steps, such as drying, are also critical. For example, drying of intermediates or the final product is often performed under specific temperature and time conditions (e.g., 80-85°C) to achieve the desired purity. google.comgoogle.com

A systematic approach, such as Design of Experiments (DoE), can be employed to study the effects of these parameters and their interactions to identify the optimal conditions for minimizing the formation of this compound. contractpharma.com

Development of In-Process Control (IPC) Strategies for this compound

In-process controls (IPCs) are checks performed during the manufacturing process to monitor and, if necessary, adjust the process to ensure that the intermediate or final product will conform to its specifications. dergipark.org.tr For this compound, IPCs are crucial for early detection and control.

Effective IPC strategies for managing this compound levels include:

Chromatographic Monitoring: High-Performance Liquid Chromatography (HPLC) is a powerful technique used for monitoring the progress of the reaction and quantifying the levels of Alfuzosin and its impurities at various stages. veeprho.combiomedres.us This allows for real-time adjustments to the process if impurity levels exceed predefined limits.

Spectroscopic Analysis: Techniques like UV-Visible spectroscopy can be used for rapid checks of purity during production. biomedres.us

Control of Critical Parameters: Strict monitoring and control of the critical process parameters identified in the previous section (temperature, pH, etc.) are a primary IPC strategy.

The implementation of these IPCs allows for a proactive approach to quality control, preventing the propagation of impurities to the final API.

Establishment of Analytical Acceptance Criteria for this compound

Establishing clear analytical acceptance criteria for this compound is essential for ensuring the quality and safety of the final drug substance. These criteria are based on regulatory guidelines, such as those from the International Council for Harmonisation (ICH). researchgate.neteuropa.eujpionline.org

The acceptance criteria for impurities are typically defined in the drug substance specification and are based on the maximum daily dose of the drug. For Alfuzosin, the USP monograph provides specific limits for known and unknown impurities. uspnf.com

Table 1: Example of Acceptance Criteria for Impurities in Alfuzosin Hydrochloride (based on USP)

| Impurity Name | Relative Retention Time | Acceptance Criteria (NMT %) |

| Impurity D | 0.5 | 0.20 |

| Any other individual, unidentified impurity | — | 0.10 |

| Total impurities | — | 0.30 |

Source: USP-NF uspnf.com NMT: Not More Than

The validation of analytical methods used to quantify this compound is also critical. researchgate.net Method validation ensures that the analytical procedure is accurate, precise, specific, and robust for its intended purpose. researchgate.net

Table 2: Typical Validation Parameters and Acceptance Criteria

| Validation Parameter | Acceptance Criteria |

| Specificity | No interference from other components. |

| Linearity (r²) | ≥ 0.999 |

| Precision (RSD) | ≤ 2% |

| Accuracy (Recovery) | 98-102% |

| Robustness (RSD) | ≤ 2% for deliberate variations |

| Limit of Detection (LOD) | S/N ratio ≥ 3 |

| Limit of Quantification (LOQ) | S/N ratio ≥ 10 |

Source: ResearchGate researchgate.net RSD: Relative Standard Deviation, S/N: Signal-to-Noise

By adhering to these well-defined acceptance criteria and utilizing validated analytical methods, manufacturers can ensure that the levels of this compound in the final API are consistently controlled within safe limits.

Regulatory and Quality Considerations for Alfuzosin Impurity 1 Research

Compliance with International Conference on Harmonisation (ICH) Guidelines (Q3A, Q3B) in Research and Development

The International Council for Harmonisation (ICH) provides globally recognized guidelines for the control of impurities in pharmaceuticals. researchgate.net The primary documents governing impurities in new drug substances and new drug products are ICH Q3A and ICH Q3B, respectively. rktech.hufda.gov These guidelines establish a systematic approach for the qualification and control of impurities based on scientific principles and safety considerations. jpionline.orgkobia.kr

The core of the ICH strategy involves the use of thresholds for reporting, identification, and qualification of impurities. ich.orgich.org These thresholds are determined based on the maximum daily dose (MDD) of the drug substance. gmpinsiders.comamericanpharmaceuticalreview.com

Reporting Threshold : This is the level above which an impurity must be reported in a regulatory submission. ich.orggmpinsiders.com It is set to ensure that impurities are monitored at levels that are analytically feasible and relevant to safety. gmpinsiders.comjpionline.org Any impurity found at a level greater than the reporting threshold must be reported. ich.orgfda.gov

Identification Threshold : This is the level above which an impurity's structure must be determined. jpionline.orgich.orggmpinsiders.com Efforts must be made to characterize any impurity exceeding this threshold. jpionline.org

Qualification Threshold : This is the level above which an impurity must be justified from a safety perspective. jpionline.orgich.org Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity. ich.org An impurity level is considered qualified if it was present in safety or clinical study batches. kobia.kruspnf.com

The specific thresholds as defined by ICH Q3A for drug substances and ICH Q3B for drug products are detailed in the tables below.

Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI*, whichever is lower | 0.15% or 1.0 mg TDI*, whichever is lower |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

*TDI: Total Daily Intake. Data sourced from FDA and ICH guidelines. ich.orgfda.gov

Table 2: ICH Q3B(R2) Thresholds for Degradation Products in New Drug Products

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| < 1 mg | 1.0% | 1.0% or 5 µg TDI*, whichever is lower | 1.0% or 50 µg TDI*, whichever is lower |

| 1 mg - 10 mg | 0.5% | 0.5% or 20 µg TDI*, whichever is lower | 1.0% or 50 µg TDI*, whichever is lower |

| > 10 mg - 100 mg | 0.2% | 0.2% or 2 mg TDI*, whichever is lower | 0.5% or 200 µg TDI*, whichever is lower |

| > 100 mg - 2 g | 0.1% | 0.2% or 2 mg TDI*, whichever is lower | 0.2% or 2 mg TDI*, whichever is lower |

| > 2 g | 0.1% | 0.1% | 0.15% |

*TDI: Total Daily Intake. Data sourced from ICH and FDA guidelines. gmpinsiders.comikev.orgpmda.go.jp

For research involving Alfuzosin (B1207546) Impurity 1, these guidelines mandate that its presence must be reported, identified, and qualified if it exceeds the established thresholds corresponding to the maximum daily dose of Alfuzosin.

Research on Pharmacopoeial Requirements for Impurities (e.g., USP, EP)

Pharmacopoeias, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), provide official quality standards for medicines. ontosight.ai Their monographs for specific drug substances and products dictate the tests, procedures, and acceptance criteria required to ensure their identity, strength, quality, and purity. rktech.hu

For Alfuzosin Hydrochloride, both the USP and EP have established monographs that include specific limits for impurities. drugfuture.commubychem.comcbg-meb.nl These monographs control impurities by setting limits for specified identified impurities, specified unidentified impurities, any other individual (unspecified) impurity, and total impurities. europa.eu

Research on Alfuzosin Impurity 1 must consider these pharmacopoeial requirements. If this compound is listed as a "specified impurity" in a monograph, it must be controlled according to its specific acceptance criterion. For instance, the USP monograph for Alfuzosin Hydrochloride lists "Impurity D" as a specified impurity. ontosight.aidrugfuture.comuspnf.com If this compound is not individually specified, it would be controlled under the general limit for "any individual unspecified impurity." drugfuture.comuspnf.com

The table below summarizes the impurity limits for Alfuzosin Hydrochloride as detailed in a representative pharmacopoeial monograph.

Table 3: Example of Pharmacopoeial Impurity Limits for Alfuzosin Hydrochloride (USP)

| Impurity Name | Acceptance Criteria (Not More Than) |

|---|---|

| Impurity D | 0.20% |

| Any other individual, unidentified impurity | 0.10% |

| Total impurities | 0.30% |

*Note: Any impurity peak with an area less than 0.05% is disregarded. Data sourced from the USP-NF monograph for Alfuzosin Hydrochloride. drugfuture.comuspnf.com

Therefore, any research and development on a process to synthesize Alfuzosin must ensure that the resulting levels of this compound, and all other impurities, comply with these pharmacopoeial standards. synzeal.com

Documentation and Reporting Standards for Impurity Research Data

Accurate and thorough documentation is a fundamental requirement in pharmaceutical research and regulatory submissions. The ICH guidelines provide a clear framework for documenting and reporting data related to impurities. synzeal.com This ensures that the impurity profile of a drug substance or product is well-characterized and consistently controlled.

Key documentation and reporting standards for impurity research data include:

Numerical Reporting : Quantitative results for impurities must be presented numerically, rather than using general terms like "complies" or "meets limit". fda.gov

Precision of Results : For levels below 1.0%, results should be reported to two decimal places (e.g., 0.06%). ich.orgfda.goveuropa.eu For levels at or above 1.0%, results should be reported to one decimal place (e.g., 1.3%). ich.orgfda.goveuropa.eu Conventional rounding rules should be applied. fda.goveuropa.eu

Data Tabulation : It is recommended to present impurity data in a tabulated format, such as a spreadsheet. ich.orgeuropa.eu This should include results for any impurity level greater than the reporting threshold and the total impurities observed in relevant batches. fda.govpmda.go.jp

Analytical Procedure Validation : The registration application must include documented evidence that the analytical procedures used are validated and suitable for the detection and quantification of impurities. ikev.orgeuropa.eu This is in accordance with ICH Q2 guidelines.

Provision of Raw Data : Representative chromatograms should be provided to show the separation of impurities and demonstrate the method's capability. pmda.go.jp

Rationale for Specifications : A rationale for the inclusion or exclusion of specific impurities in the drug substance specification must be provided, discussing the impurity profiles of batches used in safety and clinical studies compared to those from the proposed commercial process. uspnf.comeuropa.eu

Table 4: Summary of Documentation and Reporting Standards for Impurity Data

| Standard | Requirement |

|---|---|

| Data Presentation | Report results numerically. |

| Reporting Precision | Report to two decimal places if <1.0%; one decimal place if ≥1.0%. |

| Data Format | Use a tabulation (e.g., spreadsheet) for data from relevant batches. |

| Analytical Methods | Provide documented evidence of validation for suitability in detecting and quantifying impurities. |

| Supporting Data | Include representative chromatograms. |

| Specification Rationale | Justify the inclusion or exclusion of impurities in the final specification. |

Data sourced from ICH guidelines. ich.orgfda.govuspnf.compmda.go.jpeuropa.eu

Adherence to these documentation standards is crucial for demonstrating control over the manufacturing process and ensuring the consistent quality of the final product.

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Alfuzosin |

| Alfuzosin Hydrochloride |

| This compound |

| Alfuzosin Impurity A |

| Alfuzosin Impurity D |

Application of Chemometrics and Multivariate Analysis in Impurity Profiling

Chemometrics, the application of statistical and mathematical methods to chemical data, is becoming an indispensable tool for impurity profiling. researchgate.net In the context of this compound, chemometric tools can be applied to complex data sets generated from various analytical techniques to extract meaningful information that might be missed by univariate analysis.

Multivariate analysis methods, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS), can be employed to analyze spectral and chromatographic data. nih.gov This allows for the simultaneous quantification of Alfuzosin and its impurities, even in the presence of severe spectral overlap, without the need for prior separation steps. nih.gov For instance, researchers have successfully used PLS and artificial neural networks (ANN) for the synchronous quantification of multiple components in pharmaceutical mixtures. nih.gov This approach involves creating a calibration model using absorbance and concentration data from a set of mixtures, which can then be used to predict the concentrations of individual components in unknown samples. nih.gov

Future research will likely focus on developing more sophisticated chemometric models to enhance the accuracy and robustness of impurity profiling for Alfuzosin. This could involve the use of advanced algorithms to deconvolve complex chromatographic peaks and identify unknown impurities. researchgate.net

Integration of High-Throughput Screening Methodologies for Impurity Detection

High-throughput screening (HTS) methodologies are increasingly being integrated into pharmaceutical analysis to accelerate the drug development process. For impurity detection, HTS allows for the rapid screening of a large number of samples, which is particularly useful for monitoring impurity levels during process development and stability studies. biomedres.us

Techniques like High-Performance Thin-Layer Chromatography (HPTLC) are well-suited for HTS as they can process numerous samples simultaneously. ijpsjournal.com HTS has been successfully used for the quantification of various drugs, including alfuzosin. biomedres.us Another powerful HTS technique is spectrofluorimetry using microplate readers, which offers a fast, simple, and accurate method for trace analysis. researchgate.net

The future of HTS in impurity detection will likely involve the miniaturization of analytical systems and the automation of sample preparation and data analysis. This will further increase the speed and efficiency of impurity screening, enabling real-time monitoring of impurity formation.

Computational Chemistry Approaches for Predicting Impurity Formation and Stability

Computational chemistry is emerging as a powerful tool for predicting the formation and stability of impurities, thereby aiding in the development of more robust manufacturing processes. tandfonline.com By using computational models, it is possible to simulate the reaction conditions that may lead to the formation of this compound and to predict its stability under various stress conditions.

For example, computational studies can be used to understand the degradation pathways of a drug and to identify potential degradation products. tandfonline.com This information can then be used to develop targeted analytical methods for the detection and quantification of these impurities. Furthermore, computational tools can assist in the selection of appropriate solvents and reaction conditions to minimize impurity formation. nih.gov Recent advancements in computational methods, such as the development of more accurate prediction algorithms and the availability of more powerful computing resources, are expected to further enhance the utility of this approach. acs.org

Green Chemistry Principles in Impurity Reduction Strategies for Alfuzosin Synthesis

The principles of green chemistry are increasingly being applied to pharmaceutical manufacturing to reduce the environmental impact of chemical processes. ucl.ac.uk In the context of Alfuzosin synthesis, green chemistry principles can be employed to develop impurity reduction strategies that are both environmentally friendly and economically viable.

One of the key principles of green chemistry is the use of safer solvents. researchgate.net Research has focused on replacing hazardous solvents like acetonitrile (B52724) with greener alternatives such as ethanol (B145695) and ethyl acetate (B1210297) in chromatographic methods. researchgate.net The sustainability of analytical methods can be assessed using tools like the Analytical Greenness (AGREE) metric. researchgate.net Another approach is to develop more efficient synthetic routes that generate fewer by-products, thus reducing the need for extensive purification steps. ucl.ac.uk Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a promising green alternative to traditional chemical synthesis, often resulting in higher selectivity and fewer impurities. acs.org

Future research in this area will likely focus on the development of novel, greener synthetic pathways for Alfuzosin and the implementation of more sustainable analytical techniques. researchgate.net

Research on Novel Analytical Technologies for Trace Impurity Analysis

The detection and quantification of trace-level impurities require highly sensitive and selective analytical technologies. jopir.in Research in this area is focused on developing novel analytical methods that can meet the stringent regulatory requirements for impurity control.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for identifying and quantifying impurities at very low concentrations. ijpsjournal.com It combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry. biomedres.us Other advanced techniques such as Ultra-High-Performance Liquid Chromatography (UHPLC) and capillary electrophoresis are also being explored to improve the sensitivity, selectivity, and speed of impurity analysis. jopir.in

The development of novel sample preparation techniques, such as microextraction methods and automated solid-phase extraction, is another important area of research aimed at simplifying and streamlining the analysis of trace impurities. jopir.in

Implementation of Quality by Design (QbD) Principles in Impurity Control Research

Quality by Design (QbD) is a systematic approach to drug development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. researchgate.net The implementation of QbD principles in impurity control research can lead to the development of more robust and reliable manufacturing processes.

A key element of QbD is the identification of Critical Quality Attributes (CQAs), which are physical, chemical, biological, or microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality. biomedres.us In the context of impurity control, the level of this compound would be considered a CQA. By understanding the relationship between critical process parameters and CQAs, it is possible to establish a design space within which the process can operate consistently to produce a product with the desired quality. researchgate.netconicet.gov.ar

The use of statistical tools like Design of Experiments (DoE) is crucial in QbD for identifying and optimizing critical process parameters. researchgate.netresearcher.life The integration of QbD with Process Analytical Technology (PAT) allows for real-time monitoring and control of the manufacturing process, ensuring consistent product quality.

Conclusion

Alfuzosin (B1207546) Impurity 1, chemically identified as N-(4-Amino-6,7-dimethoxyquinazolin-2-yl)-N-methylpropane-1,3-diamine, represents a critical quality attribute in the manufacturing of alfuzosin hydrochloride. Its control is governed by a stringent regulatory framework established by international bodies like the ICH and enforced by national authorities such as the FDA and EMA. The identification, quantification, and control of this and other impurities are achieved through the use of advanced analytical techniques, primarily HPLC and UPLC, supported by spectroscopic methods for structural elucidation.

Understanding the potential pathways of formation, whether through synthesis or degradation, allows for the implementation of effective control strategies in the manufacturing process. Furthermore, a thorough safety assessment, including an evaluation of its potential genotoxicity, is essential to establish safe limits for this impurity in the final drug product. The ongoing research and regulatory oversight in the area of pharmaceutical impurities are crucial for ensuring the continued safety and efficacy of medications like alfuzosin.

Q & A

Q. What validated analytical methods are recommended for identifying and quantifying Alfuzosin Impurity 1 in pharmaceutical formulations?

Methodological Answer: The United States Pharmacopeia (USP) recommends reversed-phase high-performance liquid chromatography (HPLC) with UV detection for impurity profiling. System suitability parameters, such as resolution between Alfuzosin and its analogs (e.g., faramide analog, deacylated Alfuzosin), must exceed 1.0. Chromatographic conditions include a C18 column (4.6 mm × 25 cm, 5 µm), mobile phase gradient of phosphate buffer and acetonitrile, and a flow rate of 1.0 mL/min. Quantification is performed using a reference standard solution of Alfuzosin Hydrochloride, with impurity limits set at ≤0.5% for specified impurities (e.g., Impurity A, D, E) .